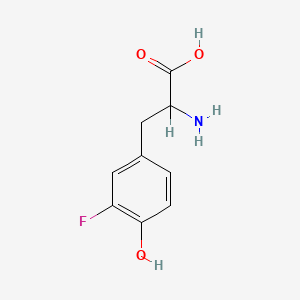
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-bromo-4-methylpentanoyl)amino] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE typically involves the reaction of 2-bromo-4-methylpentanoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-[(2-bromo-4-methylpentanoyl)amino]acetic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Chloro-4-methylpentanoyl)amino]acetic acid
- 2-[(2-Fluoro-4-methylpentanoyl)amino]acetic acid
- 2-[(2-Iodo-4-methylpentanoyl)amino]acetic acid
Uniqueness
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
7154-27-0 |
|---|---|
Molekularformel |
C8H14BrNO3 |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-[(2-bromo-4-methylpentanoyl)amino]acetic acid |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
PTUKJDOWJCFIBV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
Key on ui other cas no. |
90154-56-6 7154-27-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















